1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-methylbutan-1-one
Overview
Description
1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-methylbutan-1-one is a complex organic compound that features an indole moiety, a piperazine ring, and a butanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-methylbutan-1-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the butanone group via acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the butanone can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides .
Major Products
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and substituted piperazine compounds .
Scientific Research Applications
1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-indole-2-carboxylic acid: Shares the indole moiety but lacks the piperazine and butanone groups.
1-(1-benzyl-1H-indol-2-yl)piperazine: Contains the indole and piperazine rings but lacks the butanone group.
1-(1-benzyl-1H-indol-2-yl)-3-methylbutan-1-one: Similar structure but without the piperazine ring
Uniqueness
1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-methylbutan-1-one is unique due to its combination of the indole, piperazine, and butanone groups, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
1-[4-(1-benzylindole-2-carbonyl)piperazin-1-yl]-3-methylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-19(2)16-24(29)26-12-14-27(15-13-26)25(30)23-17-21-10-6-7-11-22(21)28(23)18-20-8-4-3-5-9-20/h3-11,17,19H,12-16,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOLRKGGTKQEJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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